molecular formula C7H2F4O2 B1586618 2,3,4,6-tetrafluorobenzoic Acid CAS No. 32890-92-9

2,3,4,6-tetrafluorobenzoic Acid

Cat. No.: B1586618
CAS No.: 32890-92-9
M. Wt: 194.08 g/mol
InChI Key: JMVKZWLEXQRABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C7H2F4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Safety and Hazards

2,3,4,6-Tetrafluorobenzoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Relevant Papers There are several papers related to this compound and similar compounds . These papers cover a range of topics including its properties, synthesis, and potential applications.

Biochemical Analysis

Biochemical Properties

For instance, they can form hydrogen bonds with proteins and enzymes, influencing their structure and function

Cellular Effects

It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies are needed to investigate these aspects .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2,3,4,6-Tetrafluorobenzoic Acid in animal models. Future studies should investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,4,6-tetrafluorobenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the use of 3,4,5,6-tetrachlorophthalic acid anhydride and aniline as raw materials. The process involves several steps, including condensation, fluorination, ring opening, decarboxylation, and hydrolysis . The fluorination and decarboxylation reactions are carried out at lower temperatures due to the presence of benzene rings, which generate a conjugation effect and an induction effect .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of non-protonic polar solvents during the decarboxylation process, allowing the reaction to occur under normal pressure. This method ensures high purity of the final product and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form more complex fluorinated aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include various fluorinated aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,4,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVKZWLEXQRABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380208
Record name 2,3,4,6-tetrafluorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-92-9
Record name 2,3,4,6-tetrafluorobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2,3,4,6-Tetrafluorophenyl)methanol (1.50 g, 8.33 mmol), sodium periodate (8.91 g, 41.6 mmol) and ruthenium (III) chloride (345 mg, 1.67 mmol) was added to a mixture of MeCN (20 mL), water (10 mL) and carbon tetrachloride (20 mL). The reaction was stirred at room temperature for 6 hours, then filtered through arbocel (eluting with EtOAc) and the filtrate evaporated in vacuo. The resulting residue was purified by silica gel chromatography eluting with EtOAc to afford the title compound as a colourless oil (1.60 g, 99% yield):
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
345 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a mixture of MeCN (20 mL), water (10 mL), carbon tetrachloride (20 mL) was added (2,3,4,6-tetrafluorophenyl)methanol (1.50 g, 8.33 mmol), sodium periodate (8.91 g, 41.6 mmol) and finally ruthenium (III) chloride (345 mg, 1.67 mmol). The reaction was stirred at room temperature for 6 hours before the mixture was filtered through Arbocel washing the pad thouroughly with ethyl acetate and directly purified by silica gel column chromatography eluting with ethyl acetate to afford the title compound as a colourless oil (1.60 g, 100%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8.91 g
Type
reactant
Reaction Step Two
Quantity
345 mg
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-tetrafluorobenzoic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3,4,6-tetrafluorobenzoic Acid
Reactant of Route 3
2,3,4,6-tetrafluorobenzoic Acid
Reactant of Route 4
2,3,4,6-tetrafluorobenzoic Acid
Reactant of Route 5
2,3,4,6-tetrafluorobenzoic Acid
Reactant of Route 6
Reactant of Route 6
2,3,4,6-tetrafluorobenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.